ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride
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Overview
Description
Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride is a complex organic compound with a unique structure that includes a benzofuran ring, piperidine moiety, and carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives .
Scientific Research Applications
Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, and in various industrial processes
Mechanism of Action
The mechanism of action of ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride can be compared with other similar compounds, such as:
Methyl N-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]carbamate: Similar structure but without the chloride ion.
Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]carbamate;hydrochloride: Similar structure but with a hydrochloride salt instead of a chloride ion
Properties
CAS No. |
75883-48-6 |
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Molecular Formula |
C20H29ClN2O6 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride |
InChI |
InChI=1S/C20H28N2O6.ClH/c1-4-26-20(23)21-15-16(24-2)14-8-12-27-17(14)19(25-3)18(15)28-13-11-22-9-6-5-7-10-22;/h8,12H,4-7,9-11,13H2,1-3H3,(H,21,23);1H |
InChI Key |
JQNKYGIQNGESLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C2=C(C(=C1OCC[NH+]3CCCCC3)OC)OC=C2)OC.[Cl-] |
Origin of Product |
United States |
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